HIV-1 protease-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

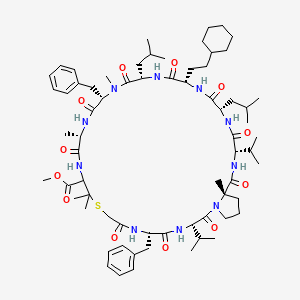

Formule moléculaire |

C68H104N10O12S |

|---|---|

Poids moléculaire |

1285.7 g/mol |

Nom IUPAC |

methyl (3S,6S,15S,18S,21S,24S,27S,30S,33S)-6,18-dibenzyl-24-(2-cyclohexylethyl)-11,11,15,19,33-pentamethyl-21,27-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32-decaoxo-3,30-di(propan-2-yl)-10-thia-1,4,7,13,16,19,22,25,28,31-decazabicyclo[31.3.0]hexatriacontane-12-carboxylate |

InChI |

InChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1 |

Clé InChI |

QJPMQRMWDWCLRB-NRZNWIIJSA-N |

SMILES isomérique |

C[C@H]1C(=O)NC(C(SCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@]2(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |

SMILES canonique |

CC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of HIV-1 Protease Inhibitors

Disclaimer: The specific designation "HIV-1 protease-IN-7" does not correspond to a known or publicly documented inhibitor in the provided research context. Therefore, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) of HIV-1 protease inhibitors, utilizing established principles and examples from the field of antiretroviral drug development.

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme renders the resulting virions non-infectious, making it a prime target for antiretroviral therapy.[1][3] The development of HIV-1 protease inhibitors stands as a major success of structure-based drug design.[4][5]

Core Principles of HIV-1 Protease Inhibition

HIV-1 protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][2] The active site is located at the dimer interface and is covered by two flexible β-hairpin structures known as "flaps".[1][3] For a substrate or inhibitor to bind, these flaps must undergo a conformational change.[6]

Inhibitors are designed to mimic the transition state of the peptide bond hydrolysis catalyzed by the protease.[1][5] They are typically peptidomimetic, containing a non-hydrolyzable isostere that interacts with the catalytic aspartates. The binding affinity of an inhibitor is determined by a network of hydrogen bonds and van der Waals interactions with the amino acid residues lining the active site pockets (S4-S4').

Structure-Activity Relationship (SAR) of Darunavir Analogs

To illustrate the principles of SAR, we will consider analogs of Darunavir, a potent, second-generation HIV-1 protease inhibitor.[7][8] Darunavir was designed to have extensive interactions with the backbone atoms of the protease active site, which contributes to its high genetic barrier to resistance.[7][8] Modifications to the P2' ligand of Darunavir, specifically the 4-amino functionality, can significantly impact its inhibitory activity.

| Compound | P2' Modification | Ki (pM) | Antiviral Activity (EC50, nM) |

| Darunavir | 4-amino | 1.6 | 2.3 |

| Analog 4a | N-formamide | 1.1 | 15 |

| Analog 4b | N-acetamide | 0.6 | 21 |

| Analog 4c | N-propionamide | 1.0 | 25 |

| Analog 4d | N-isobutyramide | 1.5 | 35 |

| Analog 4e | N-pivalamide | 3.2 | >100 |

Note: The data in this table is representative and based on the findings reported in the study by Ghosh et al. on Darunavir-derived inhibitors.[7] The specific values are illustrative of the observed trends.

The data indicates that small acyl groups at the P2' position can enhance the enzyme inhibitory activity, with the N-acetamide derivative (Analog 4b ) showing the most potent inhibition (Ki = 0.6 pM).[7] However, this enhanced enzyme inhibition does not always translate to improved antiviral activity in cell-based assays, where factors like cell permeability and metabolism come into play. A notable decrease in antiviral potency was observed for these analogs compared to Darunavir.[7]

Experimental Protocols

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled peptide substrate by HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate (e.g., containing a FRET pair)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Antiviral Cell-Based Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

MT-2 cells (or other susceptible human T-cell line)

-

HIV-1 viral stock (e.g., IIIB)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

Test compounds

-

Reagent to measure cell viability (e.g., XTT)

-

96-well cell culture plates

Procedure:

-

Seed MT-2 cells in a 96-well plate at a specific density.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates at 37°C in a CO2 incubator for 4-6 days.

-

After the incubation period, assess the cytopathic effect of the virus by measuring cell viability using a reagent like XTT.

-

Calculate the percentage of protection from virus-induced cell death for each compound concentration.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

X-ray Crystallography of HIV-1 Protease-Inhibitor Complexes

This technique provides a high-resolution 3D structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.

Procedure:

-

Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.

-

Crystallization: Co-crystallize the purified HIV-1 protease with the inhibitor of interest. This is typically done using vapor diffusion methods (hanging or sitting drop) by screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protease-inhibitor complex is built into the electron density map and refined to obtain the final high-resolution structure.

Visualizations

Caption: Mechanism of HIV-1 Protease Inhibition.

Caption: Structure-Based Drug Design Workflow.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

The Binding of Darunavir to the HIV-1 Protease Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) protease and Darunavir (also known as TMC114), a highly potent protease inhibitor. Darunavir serves as a prime example of structure-based drug design, exhibiting high affinity and a significant barrier to the development of drug resistance. This document details the quantitative binding data, key molecular interactions, and the experimental protocols used to characterize this critical drug-target engagement.

Quantitative Binding and Thermodynamic Data

The efficacy of Darunavir is rooted in its exceptional binding affinity and favorable kinetics for the HIV-1 protease active site. These properties have been quantified using various biophysical techniques, and the resulting data underscores its potency compared to other protease inhibitors.

Table 1: Binding Affinity and Kinetics of Darunavir with Wild-Type HIV-1 Protease

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Surface Plasmon Resonance (SPR) | [1] |

| Dissociative Half-life (t1/2) | > 240 hours | Surface Plasmon Resonance (SPR) | [2][3] |

| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |

Note: The extremely slow dissociation rate is a key factor in Darunavir's high potency and genetic barrier to resistance.[2]

Table 2: Comparative Binding Affinities of Various Protease Inhibitors

| Inhibitor | Dissociation Constant (Kd) vs. Wild-Type Protease |

| Darunavir | 4.5 x 10-12 M |

| Amprenavir | 3.9 x 10-10 M |

| Indinavir, Nelfinavir, Ritonavir, Saquinavir | ~ 1000-fold weaker than Darunavir |

Data compiled from reference[1].

Table 3: Crystallographic Data for Darunavir-Bound HIV-1 Protease Structures

| PDB ID | Description | Resolution (Å) | R-Value Work | R-Value Free |

| 4HLA | Wild-Type HIV-1 Protease with Darunavir | 1.95 | 0.192 | 0.228 |

| 5B18 | Darunavir-Resistant Mutant Protease | 1.80 | 0.193 | 0.244 |

| 2IEN | HIV-1 Protease with Darunavir | Not specified in snippets | Not specified in snippets | Not specified in snippets |

Data sourced from RCSB Protein Data Bank entries.[4][5]

The Darunavir Binding Site and Key Interactions

Darunavir is a nonpeptidic, peptidomimetic inhibitor designed to fit snugly within the substrate envelope of the HIV-1 protease active site.[1][6][7] This precise fit and the extensive network of interactions with the enzyme are crucial for its high affinity and resilience to resistance mutations. The active site itself is a C2-symmetric pocket at the dimer interface, with the catalytic dyad, Asp25 and Asp25', at its base.

The key interactions include:

-

Hydrogen Bonds with the Protease Backbone: The bis-tetrahydrofuran (bis-THF) moiety of Darunavir forms strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[1][2][8] These interactions are particularly critical as mutations in the side chains of these residues do not disrupt this backbone binding, contributing to Darunavir's high genetic barrier to resistance.

-

Hydrophobic Interactions: The P1 phenylmethyl and P1' isobutyl groups of the inhibitor occupy and make extensive van der Waals contacts within the hydrophobic S1 and S1' subsites of the protease.[8]

-

Water-Mediated Interactions: A structurally conserved water molecule plays a vital role, mediating hydrogen bonds between the inhibitor's urethane carbonyl and P2'-sulfonamide oxygen, and the backbone amides of the flexible flap residues, Ile50 and Ile50'.[8]

-

Catalytic Aspartate Interaction: The central hydroxyl group of Darunavir is positioned to interact closely with the catalytic Asp25/Asp25' residues.

-

Dual Binding Sites: Interestingly, crystallographic studies have revealed that Darunavir can bind to two distinct sites: the primary active-site cavity and a secondary, allosteric site on the surface of one of the protease flaps.[9][10]

Caption: Key interactions between Darunavir and the HIV-1 protease active site.

Experimental Protocols

Characterizing the binding of inhibitors like Darunavir to HIV-1 protease involves a multi-faceted approach combining enzymology, biophysics, and structural biology.

Fluorometric Enzyme Inhibition Assay

This high-throughput method is used to determine an inhibitor's concentration-dependent effect on protease activity (e.g., IC50).

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, active HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An effective inhibitor prevents this cleavage, leading to a reduced or unchanged fluorescence signal.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized recombinant HIV-1 Protease enzyme in an appropriate dilution buffer.

-

Prepare a stock solution of the synthetic fluorogenic substrate in assay buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., Darunavir) in DMSO, followed by a final dilution in assay buffer. A known inhibitor like Pepstatin A is used as a positive control.

-

-

Assay Setup (96- or 384-well plate format):

-

Enzyme Control Wells: Add HIV-1 Protease solution and assay buffer.

-

Inhibitor Control Wells: Add HIV-1 Protease solution and the positive control inhibitor.

-

Test Compound Wells: Add HIV-1 Protease solution and the desired concentration of the test inhibitor.

-

Background Control Wells: Add assay buffer only.

-

-

Reaction Initiation: Add the HIV-1 Protease substrate solution to all wells to start the reaction. Mix thoroughly.

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[11]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target, from which the dissociation constant (Kd) is calculated.

Principle: The protease enzyme is immobilized on a sensor chip surface. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the protease causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Methodology:

-

Chip Preparation: Covalently immobilize purified HIV-1 protease onto a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Association Phase: Inject a series of concentrations of the inhibitor (e.g., Darunavir) over the chip surface for a defined period. Monitor the increase in RU as the inhibitor binds to the immobilized protease.

-

Dissociation Phase: Replace the inhibitor solution with running buffer and monitor the decrease in RU as the inhibitor dissociates from the protease.

-

-

Regeneration: Inject a low-pH buffer (e.g., glycine-HCl) to strip any remaining bound inhibitor from the protease, preparing the surface for the next injection cycle.

-

Data Analysis:

-

The association and dissociation curves for each inhibitor concentration are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).

-

This fitting yields the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as koff / kon.

-

X-Ray Crystallography for Structural Determination

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the protease active site, revealing the precise atomic interactions.

Principle: A highly ordered, single crystal of the HIV-1 protease-inhibitor complex is grown and then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, into which an atomic model of the protein-inhibitor complex is built and refined.

Methodology:

-

Protein Expression and Purification: Express recombinant HIV-1 protease (often using a variant engineered for greater stability and resistance to autolysis) in a system like E. coli and purify it to high homogeneity.

-

Complex Formation: Incubate the purified protease with a molar excess of the inhibitor (Darunavir) to ensure saturation of the binding sites.

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

-

Optimize these conditions to grow single crystals of sufficient size and quality for diffraction.

-

-

Data Collection:

-

Cryo-protect the crystal (to prevent damage from radiation) and mount it in a stream of cold nitrogen gas (typically 100 K).

-

Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect the diffraction data on a detector as the crystal is rotated.[12]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem, often using molecular replacement with a previously known protease structure as a search model.

-

Build an atomic model of the protease-inhibitor complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its fit and geometry, resulting in the final PDB structure.[13][14]

-

Caption: A typical experimental workflow for identifying and characterizing novel HIV-1 protease inhibitors.

References

- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Darunavir: in the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. abcam.cn [abcam.cn]

- 12. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 14. pnas.org [pnas.org]

Unraveling a Putative Interaction: The Case of "HIV-1 Protease-IN-7" and HIV-1 Integrase

A comprehensive review of existing scientific literature and public databases reveals no specific, publicly documented interaction or compound referred to as "HIV-1 protease-IN-7" in the context of HIV-1 integrase. This suggests that "this compound" may be a proprietary research code, a hypothetical construct, or a misidentified term.

This in-depth technical guide will, therefore, pivot to address the core scientific concepts relevant to the user's query. It will explore the well-established roles of HIV-1 protease and integrase as crucial viral enzymes and prime targets for antiretroviral therapy. Furthermore, it will delve into the landscape of their respective inhibitors and the ongoing quest for dual-action agents that could simultaneously target both enzymes, a strategy with significant therapeutic potential.

HIV-1 Protease and Integrase: Cornerstones of the Viral Lifecycle

HIV-1, the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS), relies on a series of enzymatic steps to replicate within a host cell. Among the most critical of these are the functions performed by HIV-1 protease (PR) and integrase (IN).

HIV-1 Protease (PR) is an aspartic protease that plays a vital role in the late stages of viral replication. It is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. This proteolytic processing is essential for the assembly of new, infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles.[1][2]

HIV-1 Integrase (IN) is a key enzyme in the early stages of the viral lifecycle. After the viral RNA is reverse-transcribed into DNA, integrase catalyzes the insertion of this viral DNA into the host cell's genome.[3][4] This integration is a permanent and irreversible step, ensuring the continuous production of new viral components by the host cell's machinery. Blocking the action of integrase prevents the establishment of a productive, long-term infection.[5][6]

Therapeutic Inhibition of HIV-1 Protease and Integrase

The indispensable nature of both protease and integrase has made them primary targets for the development of antiretroviral drugs.

Protease Inhibitors (PIs)

Protease inhibitors are a class of drugs that bind to the active site of HIV-1 protease, preventing it from cleaving the viral polyproteins. This leads to the release of immature and non-infectious viral particles. Several FDA-approved protease inhibitors are in clinical use, often as part of a combination antiretroviral therapy (cART) regimen.[1]

Integrase Strand Transfer Inhibitors (INSTIs)

Integrase inhibitors, specifically INSTIs, target the strand transfer step of the integration process.[6] By binding to the active site of integrase, these drugs prevent the covalent linkage of the viral DNA to the host chromosome.[3] INSTIs have become a cornerstone of modern antiretroviral therapy due to their high efficacy and favorable side-effect profile.[7][8]

The Quest for Dual-Acting Inhibitors

The development of drugs that can simultaneously inhibit both HIV-1 protease and integrase is a highly attractive therapeutic strategy. Such dual inhibitors could offer several advantages:

-

Higher Genetic Barrier to Resistance: Targeting two essential viral enzymes simultaneously would likely require a greater number of viral mutations to confer resistance, potentially delaying or preventing treatment failure.[9]

-

Improved Adherence: A single molecule with dual activity could simplify treatment regimens, leading to better patient adherence.

-

Reduced Drug-Drug Interactions: A simplified regimen could minimize the potential for adverse interactions with other medications.[8]

While the concept is promising, the development of effective dual protease-integrase inhibitors has been challenging due to the distinct structural and functional characteristics of the two enzymes. Current research is more focused on dual inhibitors of reverse transcriptase and integrase.[10][11]

Potential for Crosstalk and Allosteric Inhibition

While a direct physical interaction between HIV-1 protease and integrase within the viral particle or infected cell is not a prominently documented phenomenon, the potential for functional crosstalk exists. The processing of the Gag-Pol polyprotein by protease is essential for the proper maturation and function of integrase.

Furthermore, the field of allosteric inhibition offers another avenue for influencing enzyme function. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.[5][12][13][14] In theory, an allosteric inhibitor could be designed to bind to one enzyme and modulate its interaction with another protein, although this has not been specifically demonstrated for the protease-integrase pair.

Experimental Protocols for Investigating Protein-Protein Interactions

Should a putative interaction between HIV-1 protease and integrase, or the effect of a novel compound on this interaction, be investigated, a variety of established experimental protocols could be employed.

Co-immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions by using an antibody to precipitate a protein of interest from a cell lysate. Any proteins that are bound to the target protein will also be precipitated and can be identified by Western blotting or mass spectrometry.

Methodology:

-

Lyse cells expressing the proteins of interest.

-

Incubate the lysate with an antibody specific to one of the proteins (the "bait").

-

Add protein A/G beads to bind the antibody-protein complex.

-

Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the second protein (the "prey").

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two light-sensitive molecules (fluorophores). It can be used to measure the distance between two proteins in living cells.

Methodology:

-

Genetically fuse the two proteins of interest with two different fluorescent proteins (e.g., CFP and YFP).

-

Co-express the fusion proteins in cells.

-

Excite the donor fluorophore (e.g., CFP) with a specific wavelength of light.

-

If the two proteins are in close proximity, energy will be transferred from the donor to the acceptor fluorophore (e.g., YFP), which will then emit light at its characteristic wavelength.

-

The FRET efficiency can be measured and used to calculate the distance between the two proteins.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of protein-protein interactions in real-time.

Methodology:

-

Immobilize one protein (the "ligand") onto a sensor chip.

-

Flow a solution containing the other protein (the "analyte") over the sensor surface.

-

The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

The association and dissociation rate constants, and thus the binding affinity (KD), can be determined from the sensorgram.

Visualizing Experimental Workflows

Conclusion

While the specific interaction between "this compound" and HIV-1 integrase remains undefined in the public scientific domain, the fundamental principles of inhibiting these two critical viral enzymes are well-established. The continuous exploration of their individual functions, the development of novel inhibitors, and the pursuit of dual-acting agents remain at the forefront of HIV/AIDS research. The experimental methodologies outlined provide a robust framework for investigating any newly hypothesized protein-protein interactions within the HIV-1 replication cycle. Future research may yet uncover novel crosstalk between HIV-1 protease and integrase, opening new avenues for therapeutic intervention.

References

- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thebodypro.com [thebodypro.com]

- 9. HIV-1 Protease, Reverse Transcriptase, and Integrase Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in rationally designed dual inhibitors of HIV-1 reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Protease Inhibitors

Introduction

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] This process, known as maturation, is essential for the production of infectious virions.[4][5] Consequently, HIV-1 protease has been a prime target for the development of antiretroviral drugs.[6][7][8] The inhibition of this enzyme effectively blocks the maturation of the virus, rendering it non-infectious.[1][9] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of HIV-1 protease inhibitors, with a focus on the general principles and methodologies employed in this field of research. While a specific compound designated "HIV-1 protease-IN-7" was not identified in publicly available literature, this document will outline the typical pathways and data associated with the development of novel HIV-1 protease inhibitors.

Mechanism of Action of HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer.[10][11] Each monomer, consisting of 99 amino acids, contributes a catalytic aspartate residue (Asp25) to the active site.[1][12] The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and catalyzes the hydrolysis of peptide bonds.[1][13] The active site is located at the interface of the two monomers and is covered by two flexible "flaps".[1] Substrate binding induces a conformational change, causing the flaps to close over the active site, creating a suitable environment for catalysis.[1]

Signaling Pathway and Viral Maturation

The activity of HIV-1 protease is a key step in the late stages of the HIV-1 replication cycle. Following the assembly and budding of new viral particles from an infected host cell, the protease becomes activated and initiates the cleavage of the Gag and Gag-Pol polyproteins. This proteolytic processing leads to a morphological rearrangement within the virion, forming the mature conical capsid core that is essential for the infectivity of the next host cell.

Discovery and Design of HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors is a major success story of structure-based drug design.[2][7][8] The general approach involves designing small molecules that can bind with high affinity to the active site of the enzyme, mimicking the natural substrate's transition state but being non-cleavable.[14]

Experimental Workflow for Inhibitor Discovery

The discovery of novel HIV-1 protease inhibitors typically follows a structured workflow, beginning with target identification and culminating in the identification of lead compounds.

Synthesis of HIV-1 Protease Inhibitors

The chemical synthesis of HIV-1 protease inhibitors often involves multi-step organic synthesis. A common strategy is the synthesis of peptidomimetic compounds that incorporate a non-hydrolyzable transition-state isostere, such as a hydroxyethylamine or hydroxyethylene scaffold.[2]

General Synthetic Protocol

A generalized synthetic scheme for a hydroxyethylamine-based inhibitor is outlined below. This is a representative protocol and specific details would vary for individual compounds.

-

Synthesis of the Amino Epoxide Intermediate: This key intermediate is often prepared from a corresponding amino acid derivative.

-

Epoxide Ring Opening: The epoxide is opened by a suitable nucleophile, which will form part of the inhibitor's backbone.

-

Coupling Reactions: The resulting amino alcohol is then coupled with other fragments, often amino acids or their derivatives, to build the final inhibitor structure. This is typically achieved using standard peptide coupling reagents.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

In Vitro and In Silico Evaluation

Once synthesized, novel compounds are evaluated for their ability to inhibit HIV-1 protease and suppress viral replication.

Quantitative Data Presentation

The potency of HIV-1 protease inhibitors is typically quantified by their 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values. The following table presents hypothetical data for a series of novel inhibitors to illustrate how such data is typically structured.

| Compound ID | HIV-1 Protease IC50 (nM) | Antiviral EC50 (nM) (Wild-Type) | Antiviral EC50 (nM) (Resistant Strain A) | Antiviral EC50 (nM) (Resistant Strain B) |

| IN-1 | 15.2 | 45.8 | 120.5 | 250.1 |

| IN-2 | 5.8 | 18.2 | 55.6 | 112.3 |

| IN-3 | 2.1 | 7.5 | 25.1 | 58.9 |

| IN-4 | 0.9 | 3.1 | 12.4 | 29.7 |

| IN-5 | 22.5 | 68.3 | 210.2 | 450.6 |

| IN-6 | 8.3 | 25.1 | 78.9 | 165.4 |

| IN-7 | 0.5 | 1.9 | 8.7 | 19.5 |

| Darunavir | 0.3 | 1.2 | 5.6 | 10.8 |

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease. A detailed protocol for such a commercially available kit is available.[15]

-

Reagent Preparation: Prepare assay buffer, HIV-1 protease enzyme solution, and the fluorogenic substrate solution as per the manufacturer's instructions.[15]

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Assay Procedure:

-

Add a small volume of the diluted inhibitor to the wells of a microplate.

-

Add the HIV-1 protease solution to each well and incubate briefly.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Antiviral Assay

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.

-

Infection: Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

-

Incubation: Incubate the infected cells for a period of several days to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA, or by measuring the activity of viral reverse transcriptase.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Molecular Modeling and Simulation

Computational methods play a crucial role in understanding inhibitor binding and predicting resistance.

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the protease-inhibitor complex.[12][16]

-

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of inhibitors to the protease.[12] These calculations can help to identify key residues involved in binding and predict the impact of mutations on inhibitor efficacy.[12][16]

Conclusion

The discovery and synthesis of HIV-1 protease inhibitors represent a landmark achievement in medicinal chemistry and have transformed the treatment of HIV/AIDS. The continued development of new inhibitors with improved potency, resistance profiles, and pharmacokinetic properties remains an important area of research. The methodologies and principles outlined in this guide provide a foundational understanding of the processes involved in bringing these life-saving drugs from the laboratory to the clinic.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.co.jp [abcam.co.jp]

- 16. pnas.org [pnas.org]

Technical Guide: HIV-1 Protease-IN-7 (Compound 16), a Potent HIV-1 Protease Inhibitor

Executive Summary

This technical guide provides an in-depth overview of HIV-1 protease-IN-7, also identified as compound 16 in seminal research. Contrary to the initial topic of inquiry, extensive review of the available scientific literature and pharmacological data indicates that this compound is a highly potent and specific inhibitor of HIV-1 protease.[1][2][] At present, there is no scientific evidence to support dual inhibitory activity against HIV-1 integrase. Therefore, this document will focus on the well-documented role of this compound as a singular-acting agent against HIV-1 protease, its mechanism of action, pharmacological properties, and the experimental methodologies used for its evaluation.

Quantitative Pharmacological Data

The inhibitory potency and pharmacokinetic profile of this compound (compound 16) have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| IC50 | 3.52 nM | The half maximal inhibitory concentration against HIV-1 protease.[2] |

| EC50 | 37 nM | The half maximal effective concentration in cell-based antiviral assays.[2] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

| Parameter | Value | Route of Administration |

| Dose | 2.57 mg/kg | Oral (p.o.), single dose.[2] |

| Bioavailability | Favorable | Exhibits good oral bioavailability.[2] |

| Clearance | Favorable | Exhibits good plasma total clearance.[2] |

Experimental Protocols

The characterization of this compound involves standard and specialized assays to determine its inhibitory activity and pharmacological properties. The following are detailed methodologies for key experiments.

HIV-1 Protease Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of purified HIV-1 protease.

-

Principle: A fluorogenic substrate, which is a peptide sequence recognized and cleaved by HIV-1 protease, is used. Upon cleavage, a fluorophore and a quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

-

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by EDANS and DABCYL)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

-

This compound (compound 16) at various concentrations

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the HIV-1 protease enzyme to each well, except for the negative control wells.

-

Add the diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Assay

This assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context.

-

Principle: Susceptible human cells (e.g., MT-4 cells or TZM-bl cells) are infected with HIV-1 in the presence of the inhibitor. The extent of viral replication is then quantified by measuring a viral marker, such as the activity of reverse transcriptase or the expression of a reporter gene (e.g., luciferase in TZM-bl cells).

-

Materials:

-

Human cell line susceptible to HIV-1 infection

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

Cell culture medium and supplements

-

This compound (compound 16) at various concentrations

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., reverse transcriptase assay kit or luciferase assay system)

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a known amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

After incubation, quantify the extent of viral replication in the cell supernatants or cell lysates.

-

Concurrently, assess the cytotoxicity of the compound using a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed antiviral effect is not due to cell death.

-

Plot the percentage of viral inhibition against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of HIV-1 Protease Inhibition.

Caption: Experimental Workflow for Inhibitor Characterization.

References

A Technical Guide to the Preclinical Profile of "HIV-1 Protease-IN-7": A Hypothetical Dual Inhibitor

Disclaimer: The following technical guide is a hypothetical case study. As of the latest literature review, there is no publicly available information on a specific compound designated "HIV-1 protease-IN-7". The data, protocols, and pathways presented herein are representative examples based on the known characteristics of dual inhibitors of HIV-1 protease and integrase and are intended for illustrative purposes for a scientific audience in the field of drug development.

Introduction

The development of antiretroviral therapies has significantly altered the prognosis for individuals infected with Human Immunodeficiency Virus Type 1 (HIV-1). Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A key strategy in cART is the use of drugs that target multiple viral enzymes to suppress viral replication and delay the emergence of drug resistance. Dual inhibitors, single molecules that can inhibit two different viral enzymes, represent a promising therapeutic advancement. This guide provides a hypothetical preclinical overview of "this compound," a novel, potent, and specific dual inhibitor of HIV-1 protease and integrase.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical species to determine its potential for clinical development. A summary of these properties is presented below.

In Vitro ADME Properties

The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of this compound was assessed using standard assays.

| Parameter | Assay System | Result |

| Solubility | Phosphate Buffer (pH 7.4) | 150 µM |

| Permeability | Caco-2 (A-B) | 15 x 10⁻⁶ cm/s |

| Plasma Protein Binding | Human Plasma | 98.5% |

| Rat Plasma | 97.2% | |

| Dog Plasma | 99.1% | |

| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min |

| Rat Liver Microsomes (t½) | 45 min | |

| CYP450 Inhibition | (IC₅₀) | > 10 µM for major isoforms |

In Vivo Pharmacokinetics in Preclinical Species

Pharmacokinetic studies were conducted in rats and dogs to evaluate the in vivo profile of this compound.

| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | F (%) |

| Rat | 2 | IV | 1200 | 0.1 | 2500 | 2.5 | - |

| 10 | PO | 850 | 1.0 | 4800 | 3.1 | 45 | |

| Dog | 1 | IV | 800 | 0.1 | 1800 | 4.2 | - |

| 5 | PO | 650 | 2.0 | 5500 | 5.8 | 68 |

Pharmacodynamics

The pharmacodynamic profile of this compound was characterized through a series of in vitro enzymatic and cell-based assays to determine its potency and selectivity.

Enzymatic Inhibition

The inhibitory activity of this compound was measured against recombinant HIV-1 protease and integrase enzymes.

| Enzyme Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| HIV-1 Protease | FRET-based | 0.8 | 0.2 |

| HIV-1 Integrase | Strand Transfer | 1.2 | 0.4 |

Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound was assessed in various cell lines infected with HIV-1, alongside its cytotoxic effects.

| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| TZM-bl | HIV-1 NL4-3 | 2.5 | > 50 | > 20,000 |

| MT-4 | HIV-1 IIIB | 3.1 | > 50 | > 16,000 |

| PBMCs | HIV-1 BaL | 1.8 | > 50 | > 27,000 |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dual Inhibition of HIV-1 Lifecycle

This compound targets two critical stages of the HIV-1 replication cycle: viral maturation and integration. The following diagram illustrates these points of intervention.

In Vitro Screening Cascade

The following workflow diagram outlines the typical screening process for identifying and characterizing dual HIV-1 inhibitors like this compound.

Experimental Protocols

HIV-1 Protease Inhibition Assay

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.

-

Method:

-

Recombinant HIV-1 protease is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol) in a 96-well plate.

-

A FRET-labeled peptide substrate is added to initiate the reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate and separation of the donor and quencher fluorophores, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

-

HIV-1 Integrase Strand Transfer Assay

-

Principle: This assay measures the ability of HIV-1 integrase to catalyze the insertion of a donor DNA substrate into a target DNA substrate.

-

Method:

-

Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA mimic and varying concentrations of this compound.

-

A target DNA substrate is added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C and is then stopped.

-

The products of the strand transfer reaction are detected, typically by gel electrophoresis and autoradiography or by a fluorescence-based method.

-

The IC₅₀ value is calculated by quantifying the amount of strand transfer product at each inhibitor concentration.

-

Cell-Based Antiviral Assay (TZM-bl)

-

Principle: TZM-bl cells are genetically engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated copy of the firefly luciferase gene under the control of the HIV-1 LTR promoter. Infection with HIV-1 leads to the expression of Tat, which transactivates the LTR promoter and results in luciferase expression.

-

Method:

-

TZM-bl cells are seeded in 96-well plates.

-

The cells are pre-incubated with serial dilutions of this compound.

-

A known amount of HIV-1 virus stock (e.g., NL4-3) is added to the wells.

-

The plates are incubated for 48 hours to allow for viral entry, replication, and luciferase expression.

-

The cells are lysed, and luciferase activity is measured using a luminometer.

-

The EC₅₀ value is determined by plotting the percentage of viral inhibition against the drug concentration.

-

In Vivo Pharmacokinetic Study in Rats

-

Principle: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

-

Method:

-

Male Sprague-Dawley rats are divided into two groups: intravenous (IV) and oral (PO) administration.

-

For the IV group, this compound is administered as a bolus injection into the tail vein. For the PO group, the compound is administered by oral gavage.

-

Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, and F) are calculated using non-compartmental analysis.

-

This guide provides a comprehensive, albeit hypothetical, overview of the preclinical pharmacokinetic and pharmacodynamic properties of a novel dual HIV-1 protease and integrase inhibitor, "this compound". The presented data and methodologies are representative of the standard practices in the field of antiretroviral drug discovery and development.

HIV-1 Protease-IN-7: A Technical Guide to Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease-IN-7 is a potent inhibitor of the HIV-1 protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). By targeting this enzyme, the inhibitor effectively blocks the maturation of viral particles, rendering them non-infectious. This technical guide provides an in-depth overview of the known chemical properties and solubility of this compound, presenting data in a structured format to aid researchers and drug development professionals in their work with this compound.

Chemical Properties

A summary of the fundamental chemical properties of this compound is provided in the table below. These properties are essential for a variety of experimental and developmental applications, from dose preparation to computational modeling.

| Property | Value |

| Molecular Formula | C₆₈H₁₀₄N₁₀O₁₂S |

| Molecular Weight | 1285.68 g/mol |

| CAS Number | 2916441-36-4 |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

Solubility Profile

| Solvent | Solubility |

| Water | Poor |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

| Ethanol | Expected to be soluble |

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process. This compound acts as a competitive inhibitor, binding to the active site of the protease and preventing it from processing the viral polyproteins. This leads to the production of immature, non-infectious viral particles.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly detailed, the following outlines a general and widely accepted methodology for determining the solubility of small molecule inhibitors.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a gold-standard approach for determining the thermodynamic solubility of a compound.

1. Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or LC-MS method with a standard curve.

-

Calculate the solubility in mg/mL or molarity.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and solubility of this compound. While some specific physical data points remain to be publicly documented, the provided information on its molecular characteristics and the established protocols for determining key parameters offer a solid foundation for researchers. The understanding of its mechanism of action, visualized in the provided diagram, is crucial for its application in antiviral research and development. Further experimental validation of its solubility in various pharmaceutically relevant solvents is recommended for advancing its potential as a therapeutic agent.

HIV-1 Protease-IN-7: A Technical Guide on a Novel Inhibitor Against Drug-Resistant HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HIV-1 protease-IN-7, a novel and potent macrocyclic peptide inhibitor of HIV-1 protease. This document collates critical data on its efficacy against drug-resistant viral strains, details the experimental protocols for its evaluation, and visualizes the underlying biological and experimental workflows.

Executive Summary

HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy.[1][2] However, the emergence of drug-resistant strains of HIV-1 poses a significant challenge to the long-term efficacy of current treatments.[3] this compound (also referred to as compound 16 in foundational research) is a promising, orally active macrocyclic peptide that has demonstrated potent inhibitory activity against both wild-type and multi-drug resistant (MDR) HIV-1 strains.[4] Developed through a hit-to-lead optimization process originating from mRNA display, this compound exhibits a favorable pharmacokinetic profile, highlighting its potential as a next-generation therapeutic agent.[4][5][6][7]

Quantitative Efficacy Data

The inhibitory activity and antiviral efficacy of this compound have been quantified through a series of in vitro assays. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound

| Parameter | Value | Description |

| IC50 | 3.52 nM | The half maximal inhibitory concentration against HIV-1 protease enzyme. |

| EC50 (WT) | 37 nM | The half maximal effective concentration against wild-type HIV-1 in cell culture. |

| EC50 (MDR) | 46 nM | The half maximal effective concentration against a multi-drug resistant HIV-1 strain. |

Data sourced from Kusumoto Y, et al. ACS Medicinal Chemistry Letters, 2022.[5]

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

| Parameter | Value | Route of Administration |

| Total Plasma Clearance | Good | Oral (p.o.) |

| Oral Bioavailability | Favorable | Oral (p.o.) |

Note: Specific quantitative values for clearance and bioavailability were not publicly available in the reviewed literature, but were described as "good" and "desirable".[5][7]

Signaling Pathway and Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer.[1] Its active site contains a conserved catalytic triad (Asp-Thr-Gly).[1][8] The enzyme is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a process essential for the production of infectious virions.[1][2] this compound acts as a competitive inhibitor, binding to the active site of the protease and preventing it from cleaving its natural substrates.[9]

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Mechanism and Kinetics of HIV-1 Protease Activation [mdpi.com]

- 3. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization. | Semantic Scholar [semanticscholar.org]

- 6. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Fluorometric Screening of HIV-1 Protease Inhibitors, Including "HIV-1 protease-IN-7"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage is critical for the formation of infectious virions.[1] Consequently, HIV-1 protease is a prime target for antiretroviral drug development. Fluorometric assays provide a rapid, sensitive, and high-throughput method for screening potential HIV-1 protease inhibitors. This application note details a robust protocol for such screening, with a specific focus on the inhibitor "HIV-1 protease-IN-7".

The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a diminished or unchanged fluorescent signal.

Data Presentation

The following tables summarize the inhibitory activities of "this compound" and other common HIV-1 protease inhibitors determined using fluorometric screening assays.

Table 1: Inhibitory Potency of this compound

| Compound | IC50 (nM) | EC50 (nM) |

| This compound | 3.52 | 37 |

IC50: The half-maximal inhibitory concentration in a biochemical assay. EC50: The half-maximal effective concentration in a cell-based assay.

Table 2: Comparative Inhibitory Activities of Various HIV-1 Protease Inhibitors

| Inhibitor | IC50 (nM) |

| Pepstatin A | ~1600 |

| Amprenavir | 70 |

| Lopinavir | 57 |

| Atazanavir | 3.3 |

| Darunavir | 3.5 |

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols

Principle of the Fluorometric Assay

The screening protocol utilizes a FRET-based substrate that is specifically cleaved by HIV-1 protease. The substrate consists of a short peptide sequence flanked by a fluorophore and a quencher. Cleavage of the peptide by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity. Inhibitors of the protease will reduce the rate of substrate cleavage, and thus the rate of fluorescence increase.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)

-

Assay Buffer (e.g., 100 mM CH3COONa, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, 0.5 mg/mL BSA)

-

"this compound" and other test compounds

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

DMSO (for dissolving compounds)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of approximately 330/450 nm or 490/520 nm, depending on the substrate.[2][3]

Experimental Workflow

Caption: Experimental workflow for fluorometric screening of HIV-1 protease inhibitors.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of recombinant HIV-1 protease (e.g., 20-200 ng/µL) in an appropriate dilution buffer.[3][4]

-

Prepare a stock solution of the fluorogenic substrate (e.g., 2 µM) in assay buffer.[3]

-

Prepare stock solutions of "this compound" and other test compounds in DMSO. Further dilute to the desired concentrations in assay buffer.

-

Prepare a stock solution of the positive control inhibitor (e.g., 1 mM Pepstatin A in DMSO).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to the respective wells:

-

Enzyme Control (EC): 10 µL of assay buffer.

-

Inhibitor Control (IC): 10 µL of the positive control inhibitor solution.

-

Test Compound (S): 10 µL of the test compound solution.

-

-

Add 80 µL of the HIV-1 protease solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

HIV-1 Protease Signaling Pathway

HIV-1 protease plays a crucial role in the viral maturation process by cleaving the Gag and Gag-Pol polyproteins. This process is essential for the formation of a mature and infectious virion.

Caption: Role of HIV-1 Protease in viral maturation and its inhibition.

Conclusion

The fluorometric assay described provides a robust and efficient method for screening and characterizing inhibitors of HIV-1 protease. This protocol can be readily adapted for high-throughput screening campaigns to identify novel antiretroviral agents. The data presented for "this compound" and other inhibitors demonstrate the utility of this assay in quantifying the potency of potential drug candidates.

References

Application Notes and Protocols for HIV-1 Protease-IN-7 in Viral Maturation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 maturation is a critical, late-stage event in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion.[1][2] This process is orchestrated by the HIV-1 protease (PR), a viral enzyme that cleaves the Gag and Gag-Pol polyproteins at specific sites.[3][4][5] The cleavage of these polyproteins leads to a dramatic morphological rearrangement within the virion, including the formation of the characteristic conical capsid core that encases the viral RNA genome and essential enzymes.[1][6][7] Inhibition of HIV-1 protease blocks this maturation process, resulting in the production of non-infectious viral particles, making it a key target for antiretroviral therapy.[2][3][5][8]

HIV-1 Protease-IN-7 is a potent, next-generation, non-peptidic competitive inhibitor of the HIV-1 protease. It is designed to fit within the substrate envelope of the protease active site, mimicking the transition state of the natural substrate. This application note provides an overview of this compound and detailed protocols for its use in studying HIV-1 viral maturation.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease.[9] The HIV-1 protease is a dimeric aspartyl protease, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[10][11][12][13] The inhibitor binds with high affinity to the active site, preventing the binding and subsequent cleavage of the Gag and Gag-Pol polyprotein substrates.[3][8] This blockade of proteolytic activity halts the viral maturation process, leading to the release of immature, non-infectious virions.[2][5]

Caption: Mechanism of HIV-1 maturation and inhibition by this compound.

Quantitative Data

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this inhibitor against wild-type and common drug-resistant HIV-1 strains.

Table 1: In Vitro Efficacy of this compound

| Parameter | Wild-Type HIV-1 (NL4-3) | Multi-Drug Resistant Strain (I84V, I50V/A71V) |

| EC50 (nM) | 9.4 | 36.6 |

| CC50 (µM) in CEM-SS cells | >100 | >100 |

| Therapeutic Index (CC50/EC50) | >10638 | >2732 |

Table 2: Enzymatic Inhibition of HIV-1 Protease by this compound

| Parameter | Wild-Type Protease | I84V Resistant Protease | I50V/A71V Resistant Protease |

| Ki (pM) | < 5 | 15 | 25 |

| IC50 (nM) | 0.5 | 2.1 | 3.5 |

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on viral maturation are provided below.

Protocol 1: Western Blot Analysis of Gag Processing

This protocol is used to assess the extent of Gag polyprotein cleavage in the presence of this compound.

Caption: Workflow for Western Blot analysis of Gag processing.

Materials:

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent

-

This compound

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody (e.g., mouse anti-HIV-1 p24)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO).

-

Virus Harvesting: After 48 hours of treatment, collect the cell culture supernatant. Clarify the supernatant by low-speed centrifugation to remove cell debris.

-

Ultracentrifugation: Pellet the viral particles from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).

-

Lysis and Quantification: Resuspend the viral pellet in RIPA lysis buffer. Determine the total protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p24) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities for the unprocessed Gag precursor (p55) and the mature capsid protein (p24). An increase in the p55/p24 ratio indicates inhibition of Gag processing.

Protocol 2: Transmission Electron Microscopy (TEM) of Viral Particles

This protocol allows for the visualization of viral particle morphology to assess maturation status.

Materials:

-

HEK293T cells transfected with HIV-1 proviral DNA and treated with this compound (as in Protocol 1)

-

Phosphate-buffered saline (PBS)

-

2.5% glutaraldehyde in 0.1 M cacodylate buffer

-

1% osmium tetroxide

-

Uranyl acetate and lead citrate for staining

-

Resin for embedding

Procedure:

-

Cell Preparation: Culture and treat cells as described in Protocol 1.

-

Fixation: Gently wash the cells with PBS and then fix them with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature.

-

Post-fixation: Post-fix the cells with 1% osmium tetroxide for 1 hour.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol concentrations and then embed them in resin.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

-

Analysis: Capture images of viral particles budding from the cell surface and in the extracellular space. Immature particles will have a thick, electron-dense Gag layer beneath the viral envelope, while mature virions will display a condensed, conical core. Quantify the percentage of mature, immature, and aberrant virions for each treatment condition.

Protocol 3: In Vitro Protease Activity Assay (Fluorometric)

This protocol measures the direct inhibitory effect of this compound on recombinant HIV-1 protease activity.

Caption: Workflow for in vitro fluorometric protease activity assay.

Materials:

-

HIV-1 Protease Inhibitor Screening Kit (Fluorometric), such as Abcam ab211106 or similar.

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay buffer

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and preparing serial dilutions of this compound.

-

Plate Layout:

-

Blank: Assay buffer only.

-

Negative Control: Enzyme and substrate without inhibitor.

-

Positive Control: Enzyme, substrate, and a known protease inhibitor (e.g., Pepstatin A).

-

Test Wells: Enzyme, substrate, and varying concentrations of this compound.

-

-